(S)-2-((Methylsulfonyl)oxy)propanoic acid
Description
Significance of Chiral Building Blocks in Modern Organic Synthesis and Medicinal Chemistry
Chirality, the property of "handedness" in molecules, is a fundamental concept in life sciences, as most biological molecules, such as amino acids, sugars, and the receptors they interact with, are chiral. researchgate.net This biological specificity means that the different enantiomers (non-superimposable mirror images) of a chiral drug molecule can have vastly different physiological effects. doi.org One enantiomer might be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects. researchgate.net
This reality has led to a paradigm shift in drug development, with a strong emphasis on producing single-enantiomer pharmaceuticals to improve efficacy and safety. doi.org Chiral building blocks are enantiomerically pure compounds that serve as starting materials or key intermediates in the synthesis of these target molecules. researchgate.net They provide a way to incorporate a specific stereocenter into a larger molecule, avoiding the need for difficult and often inefficient separation of enantiomers at a later stage. The use of these synthons is a cornerstone of asymmetric synthesis, a field dedicated to the stereoselective construction of chiral molecules.
Overview of Sulfonate Esters as Versatile Leaving Groups and Activated Precursors in Organic Transformations
In many organic reactions, a portion of a molecule, known as a leaving group, is displaced by an incoming nucleophile. The efficiency of such substitution reactions is heavily dependent on the ability of the leaving group to depart. Hydroxyl (-OH) groups, common in readily available starting materials like alcohols, are inherently poor leaving groups because the hydroxide (B78521) ion (HO⁻) is a strong base. chemistrysteps.com
To overcome this, the hydroxyl group must be converted into a functional group that is a weaker base and therefore more stable on its own. Sulfonate esters are exceptionally effective in this role. chemistrysteps.com By reacting an alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl), the hydroxyl group is transformed into a sulfonate ester, in this case, a methanesulfonate (B1217627) or "mesylate." vulcanchem.com The resulting mesylate anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms, making it an excellent leaving group. chemistrysteps.com This activation turns a previously unreactive alcohol into a potent electrophile, primed for nucleophilic substitution reactions (e.g., Sₙ2 reactions), which are fundamental to building molecular complexity. vulcanchem.com
Contextualization of (S)-2-((Methylsulfonyl)oxy)propanoic acid as a Key Chiral Synthon
This compound emerges as a powerful chiral synthon by combining the key features discussed above. It is derived from (S)-lactic acid, an inexpensive and readily available molecule from the "chiral pool" of natural compounds. researchgate.netwikipedia.org The synthesis involves the treatment of (S)-lactic acid's hydroxyl group with methanesulfonyl chloride, converting it into a highly effective mesylate leaving group. vulcanchem.com
The strategic value of this compound lies in its trifunctional nature:
A Pre-defined Stereocenter: The (S)-configuration at the C2 position is set, providing a direct route to introduce this specific chirality into a target molecule.
An Excellent Leaving Group: The methylsulfonyloxy (mesylate) group makes the C2 position highly susceptible to nucleophilic attack. This allows for the stereospecific introduction of a wide variety of nucleophiles (containing nitrogen, oxygen, sulfur, or carbon, for example) with predictable inversion of configuration, a hallmark of the Sₙ2 reaction mechanism.
A Carboxylic Acid Handle: The carboxyl group provides an additional site for chemical modification, such as conversion to esters, amides, or other functional groups, either before or after the substitution reaction at the chiral center.
This combination makes this compound an ideal precursor for the synthesis of a diverse range of chiral α-substituted propanoic acid derivatives, which are common structural motifs in many biologically active compounds.
Properties
IUPAC Name |
(2S)-2-methylsulfonyloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBKSRGQHUJKP-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456516 | |
| Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66423-08-3 | |
| Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Enantioselective Preparation of S 2 Methylsulfonyl Oxy Propanoic Acid
Strategies for Asymmetric Synthesis of Chiral α-Hydroxypropanoic Acid Precursors
The foundation of synthesizing enantiomerically pure (S)-2-((Methylsulfonyl)oxy)propanoic acid lies in the efficient production of its chiral precursor, (S)-2-hydroxypropanoic acid. Various methodologies have been developed to obtain this α-hydroxy acid with high optical purity.
Enzymatic Resolution and Biocatalytic Approaches for Enantiopure α-Hydroxy Acids
Biocatalysis offers a powerful and environmentally benign approach to obtaining enantiomerically pure α-hydroxy acids. Enzymatic kinetic resolution is a widely employed technique that leverages the stereoselectivity of enzymes to separate a racemic mixture of 2-hydroxypropanoic acid. Lipases are a common class of enzymes used for this purpose. In a typical kinetic resolution, one enantiomer of the racemic acid is selectively esterified by the enzyme, allowing for the separation of the unreacted enantiomer. For instance, lipase B from Candida antarctica (CALB) has been effectively used to resolve racemic lactic acid derivatives researchgate.net.
Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution by combining the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% of the desired enantiomer rsc.org. This process often involves a combination of a biocatalyst for the resolution and a chemical catalyst for the racemization acs.org.
Furthermore, lactate dehydrogenases (LDHs) are utilized in the asymmetric reduction of pyruvate to produce enantiomerically pure lactic acid researchgate.netnih.gov. By selecting the appropriate LDH, either (S)- or (R)-lactic acid can be synthesized with high enantiomeric excess (>99.5%) researchgate.netnih.gov.
| Method | Enzyme/Biocatalyst | Substrate | Key Principle | Potential Enantiomeric Excess |
|---|---|---|---|---|
| Kinetic Resolution | Lipases (e.g., CALB) | Racemic 2-hydroxypropanoic acid or its ester | Selective enzymatic reaction of one enantiomer | High (for the unreacted enantiomer) |
| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization catalyst | Racemic 2-hydroxypropanoic acid or its ester | Enzymatic resolution coupled with in-situ racemization | >99% |
| Asymmetric Reduction | Lactate Dehydrogenase (LDH) | Pyruvic acid | Stereoselective reduction of a prochiral ketone | >99.5% |
Chiral Auxiliary-Mediated Approaches to Propanoic Acid Derivatives
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled wikipedia.org. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully applied to the asymmetric synthesis of α-substituted carboxylic acids youtube.com.
In this approach, the propionyl group is attached to the chiral auxiliary. Subsequent diastereoselective enolization and reaction with an electrophile, followed by cleavage of the auxiliary, yields the desired chiral propanoic acid derivative. Another example of a chiral auxiliary derived from a natural product is based on the trans-2-phenylcyclohexanol motif wikipedia.org. The use of lactate itself as a chiral auxiliary has also been explored in aldol (B89426) reactions, demonstrating the versatility of this chiral building block youtube.com.
Asymmetric Catalysis in the Stereoselective Synthesis of α-Hydroxypropanoic Acid
Asymmetric catalysis provides a highly efficient route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The asymmetric hydrogenation of α-keto esters is a prominent example of this strategy for accessing α-hydroxy esters nih.gov. Chiral metal complexes, often employing ligands such as BINAP or PHOX, can catalyze the hydrogenation of pyruvate derivatives to yield the corresponding lactate esters with good to excellent enantioselectivities nih.govresearchgate.net.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of α-hydroxy acids. Chiral organic molecules can catalyze reactions such as the α-hydroxylation of aldehydes or ketones, which can then be further oxidized to the desired carboxylic acid rsc.org.
Stereospecific Introduction of the Methylsulfonyl Moiety
The second critical step in the synthesis of this compound is the introduction of the mesylate group onto the hydroxyl function of (S)-2-hydroxypropanoic acid with retention of the stereochemical integrity at the C2 position.
Optimization of Mesylation Protocols to Preserve Stereochemical Integrity
The conversion of a chiral alcohol to a mesylate is generally considered a stereoretentive process because the reaction occurs at the oxygen atom of the hydroxyl group, and no bonds to the chiral carbon are broken. The alcohol acts as a nucleophile, attacking the sulfur atom of methanesulfonyl chloride (MsCl), followed by deprotonation to yield the mesylate masterorganicchemistry.com.
However, to ensure high stereochemical fidelity, the reaction conditions must be carefully controlled to prevent any side reactions that could lead to racemization or inversion of configuration. The choice of base is crucial. Non-nucleophilic, sterically hindered bases such as triethylamine (NEt3) or diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile masterorganicchemistry.com. The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
| Parameter | Condition | Rationale |
|---|---|---|
| Reagent | Methanesulfonyl chloride (MsCl) or Methanesulfonic anhydride (Ms2O) | Provides the methylsulfonyl group. Ms2O avoids the generation of chloride ions. |
| Base | Triethylamine (NEt3), Diisopropylethylamine (DIPEA), Pyridine | Neutralizes the generated acid (HCl or MsOH). Should be non-nucleophilic. |
| Solvent | Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) | Solubilizes reactants without participating in the reaction. |
| Temperature | Low temperatures (e.g., 0 °C to room temperature) | Minimizes side reactions and potential for racemization. |
Investigation of Reaction Conditions Influencing Enantiomeric Purity During O-Mesylation
While the direct mesylation of a chiral secondary alcohol is expected to proceed with retention of configuration, there are scenarios where the enantiomeric purity can be compromised. If the reaction conditions promote an S(_N)1-type mechanism, a carbocation intermediate would be formed, leading to racemization masterorganicchemistry.com. This is more likely with substrates that can form stabilized carbocations.
Another potential issue is the in-situ reaction of the newly formed mesylate with the chloride ion byproduct from the use of MsCl. This would be an S(_N)2 reaction, leading to the formation of the corresponding alkyl chloride with inversion of configuration. If this chloride then reacts further under the reaction conditions, a mixture of enantiomers could result. The use of methanesulfonic anhydride instead of methanesulfonyl chloride can circumvent this issue as no chloride ions are generated.
The stability of the resulting mesylate is also a factor. If the mesylate is particularly reactive, it may be susceptible to nucleophilic attack by any nucleophiles present in the reaction mixture. Therefore, prompt work-up and purification after the reaction is complete are important to maintain the enantiomeric purity of the product. The Mitsunobu reaction offers an alternative for achieving inversion of configuration at the alcohol center if desired, by using a suitable nucleophile chemistrysteps.comorganic-chemistry.orgbeilstein-journals.orgnih.gov.
Development of Novel and Efficient Synthetic Routes for Industrial and Laboratory Scale Production
The primary strategy for the enantioselective synthesis of this compound revolves around the utilization of a readily available and inexpensive chiral precursor, namely (S)-lactic acid or its corresponding esters. This approach leverages the inherent chirality of the starting material to introduce the desired stereochemistry into the final product. The key transformation in this synthetic sequence is the conversion of the hydroxyl group of the lactate precursor into a mesylate group.
A common and effective method involves a two-step process: the mesylation of an alkyl (S)-lactate, such as ethyl (S)-lactate or methyl (S)-lactate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.
Mesylation of (S)-Lactate Esters
The mesylation of the hydroxyl group in (S)-lactate esters is typically achieved by reacting the ester with methanesulfonyl chloride (MsCl) in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions, such as elimination or racemization.
For laboratory-scale synthesis, a common procedure involves dissolving the (S)-lactate ester in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). A tertiary amine base, most commonly triethylamine (TEA) or diisopropylethylamine (DIPEA), is then added to neutralize the hydrochloric acid generated during the reaction. The reaction is typically carried out at low temperatures, often starting at 0 °C and then allowing it to warm to room temperature, to control the exothermic nature of the reaction and minimize potential side reactions.
One documented laboratory-scale approach involves the reaction of (S)-methyl lactate with methanesulfonyl chloride in the presence of a base to afford (S)-methyl 2-(mesyloxy)propionate. This intermediate is then utilized in subsequent reactions, highlighting the utility of this mesylation step.
| Starting Material | Reagents | Solvent | Base | Temperature | Yield (%) | Reference |
| (S)-Methyl lactate | Methanesulfonyl chloride | Dichloromethane | Triethylamine | 0 °C to rt | Good | researchgate.net |
| Ethyl (S)-lactate | Methanesulfonyl chloride | Not specified | Not specified | Not specified | Not specified |
For industrial-scale production, factors such as cost, safety, and ease of handling become more critical. While the fundamental chemistry remains the same, process optimization is key. This may involve the use of less expensive solvents and bases, as well as the implementation of continuous flow processes to improve efficiency and safety. The choice of workup and purification procedures is also tailored for large-scale operations, often favoring crystallization over chromatography to isolate the mesylated ester.
Hydrolysis of (S)-2-((Methylsulfonyl)oxy)propanoate Esters
The final step in this synthetic sequence is the hydrolysis of the ester group of the (S)-2-((methylsulfonyl)oxy)propanoate intermediate to the corresponding carboxylic acid. It is imperative that this step proceeds without causing racemization at the chiral center.
Acid- or base-catalyzed hydrolysis can be employed. However, careful selection of the reaction conditions is necessary to preserve the stereochemical integrity of the product. Mild acidic conditions are often preferred to minimize the risk of racemization. For instance, the hydrolysis can be carried out using aqueous solutions of mineral acids, such as hydrochloric acid or sulfuric acid, at controlled temperatures.
A key consideration is that the mesylate group itself can be susceptible to hydrolysis under certain conditions. Therefore, the hydrolysis of the carboxylate ester must be selective. Studies on the hydrolysis of methanesulfonate (B1217627) esters have shown that they are relatively stable at lower pH values, while the rate of hydrolysis of carboxylate esters is significantly reduced at neutral or slightly acidic pH. This differential reactivity allows for the selective cleavage of the ester group without significant degradation of the mesylate.
The direct synthesis of this compound from (S)-lactic acid is also a potential route. However, this approach can be more challenging due to the presence of the free carboxylic acid group, which can complicate the mesylation reaction and subsequent purification. Therefore, the two-step approach via the ester is generally favored for its efficiency and control.
Chemical Reactivity and Mechanistic Investigations of S 2 Methylsulfonyl Oxy Propanoic Acid
Nucleophilic Substitution Reactions at the Stereogenic Center
The C2 position of (S)-2-((Methylsulfonyl)oxy)propanoic acid is an electrophilic center activated by the strongly electron-withdrawing mesyloxy group. This group is the conjugate base of methanesulfonic acid, a strong acid, which makes it an excellent leaving group and facilitates nucleophilic substitution reactions.
Stereochemical Course of Nucleophilic Displacements (e.g., SN2, SN1 considerations)
Nucleophilic substitution at the secondary stereogenic center of this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. organic-chemistry.org The SN2 pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.org This "backside attack" is sterically favored and leads to a predictable stereochemical outcome: a complete inversion of the configuration at the stereocenter. libretexts.orglibretexts.org Therefore, a reaction starting with the (S)-enantiomer will yield a product with the (R)-configuration.
The potential for a unimolecular nucleophilic substitution (SN1) reaction is minimal under typical conditions. An SN1 mechanism would involve a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. chemistrysteps.com However, the secondary carbocation that would form at the C2 position is relatively unstable and its formation is energetically unfavorable. masterorganicchemistry.com Furthermore, an SN1 reaction, proceeding through a planar carbocation intermediate, would result in racemization—the formation of a mixture of both (R) and (S) products—which is not the observed outcome for this type of substrate. organic-chemistry.orgchemistrysteps.com
| Mechanism | Key Features for this compound | Stereochemical Outcome |
| SN2 | Favored. Concerted, one-step mechanism. Backside attack by the nucleophile. | Inversion of configuration (S → R). |
| SN1 | Disfavored. Requires formation of an unstable secondary carbocation. | Racemization (mixture of R and S). |
Reactivity with Diverse Classes of Nucleophiles
The high reactivity of the mesylated propanoic acid allows for the introduction of a wide variety of functional groups through reactions with different nucleophiles. The efficiency of these reactions depends on the strength and steric properties of the nucleophile.
Amines : Primary and secondary amines are effective nucleophiles that react with this compound to produce chiral α-amino acids and their derivatives. savemyexams.comlibretexts.org For example, reaction with ammonia (B1221849) would lead to the synthesis of (R)-alanine. To prevent multiple alkylations of the amine, a large excess of the amine nucleophile is often used. ucsb.eduyoutube.com
Alcohols/Alkoxides : While alcohols are weak nucleophiles, their corresponding conjugate bases, alkoxides, are much stronger and readily displace the mesyloxy group to form α-alkoxy carboxylic acids (ethers).
Thiols/Thiolates : Thiols and especially their more nucleophilic thiolate anions react efficiently to form α-thioether carboxylic acids. researchgate.net These reactions are crucial for introducing sulfur-containing functionalities into chiral molecules.
Carbanions : Carbon-based nucleophiles, such as cyanide or enolates derived from malonic esters, can be used to form new carbon-carbon bonds. A particularly useful nucleophile is the azide (B81097) ion (N₃⁻), which is highly nucleophilic but not strongly basic. The resulting α-azido acid can then be readily reduced to the corresponding α-amino acid. masterorganicchemistry.com
Below is a table summarizing the expected products from SN2 reactions with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Product Class | Expected Product Configuration |
| Amines | Ammonia (NH₃) | α-Amino Acid | (R)-Alanine |
| Alcohols | Methoxide (CH₃O⁻) | α-Alkoxy Acid | (R)-2-Methoxypropanoic acid |
| Thiols | Thiophenoxide (PhS⁻) | α-Thioether Acid | (R)-2-(Phenylthio)propanoic acid |
| Carbanions | Azide (N₃⁻) | α-Azido Acid | (R)-2-Azidopropanoic acid |
Intramolecular Cyclization and Rearrangement Reactions
The proximity of the carboxylic acid functionality to the electrophilic carbon bearing the mesyloxy group in this compound gives rise to significant neighboring group participation (NGP). This intramolecular interaction dictates the stereochemical outcome of nucleophilic substitution reactions and can lead to the formation of cyclic intermediates.
The primary mode of intramolecular cyclization involves the carboxylate group acting as an internal nucleophile. In the presence of a non-nucleophilic base, which deprotonates the carboxylic acid, the resulting carboxylate anion can attack the adjacent carbon center, displacing the mesylate leaving group. This process is an intramolecular SN2 reaction, which proceeds with inversion of configuration at the stereocenter. The product of this initial cyclization is a highly strained, transient three-membered ring known as an α-lactone (or oxiran-2-one).
The reaction can be summarized in the following mechanistic steps:
Deprotonation: The carboxylic acid is deprotonated by a base to form the carboxylate anion.
Intramolecular SN2 Attack: The carboxylate attacks the α-carbon, displacing the methylsulfonate group and forming an α-lactone intermediate with inversion of configuration.
Nucleophilic Ring-Opening: An external nucleophile attacks the β-carbon of the α-lactone, opening the ring in a second SN2 reaction, which also proceeds with inversion of configuration.
| Step | Description | Stereochemical Change |
| 1 | Deprotonation of the carboxylic acid. | None |
| 2 | Intramolecular attack by the carboxylate to form an α-lactone. | Inversion |
| 3 | Attack by an external nucleophile on the α-lactone. | Inversion |
| Net Result | Nucleophilic substitution with neighboring group participation. | Retention |
While the formation of an α-lactone is the most documented pathway, other rearrangement reactions, although less common for this specific substrate, can be envisaged under different conditions. For instance, in highly polar, non-nucleophilic solvents, solvolysis could potentially lead to the formation of a carbocation at the α-position. However, the formation of a primary or secondary carbocation is generally disfavored. The strong electron-withdrawing nature of the adjacent carbonyl group would further destabilize such an intermediate, making this pathway less likely than the concerted neighboring group participation.
Role of the Sulfonate Group as an Activating or Directing Group in Complex Reactions
Beyond its function as an excellent leaving group in substitution and elimination reactions, the methylsulfonyloxy group in this compound can also act as an activating or directing group in more intricate reaction sequences. Its strong electron-withdrawing nature significantly influences the acidity of adjacent protons and can control the regioselectivity of certain reactions.
The primary activating role of the sulfonate group stems from its exceptional ability to function as a leaving group. This property is fundamental to its utility in a wide array of nucleophilic substitution reactions. The sulfonate anion is a very stable species due to resonance delocalization of the negative charge over the three oxygen atoms, making it a weak base and thus an excellent leaving group. This inherent reactivity allows for substitutions to occur under mild conditions with a broad range of nucleophiles.
In the context of more complex reactions, the sulfonate group can serve as a temporary placeholder that is later displaced. For instance, in the synthesis of more complex molecules, the this compound moiety can be introduced to establish a specific stereocenter. The sulfonate group can then be displaced by a nucleophile, often with the participation of the neighboring carboxylate as discussed previously, to introduce a new functional group with retention of stereochemistry.
Furthermore, the electron-withdrawing inductive effect of the sulfonate group can influence the reactivity of other parts of the molecule. For example, it can increase the acidity of the α-proton, although this effect is often overshadowed by the lability of the sulfonate group itself.
Applications of S 2 Methylsulfonyl Oxy Propanoic Acid in Advanced Organic Synthesis
Utilization as a Chiral Building Block for Complex Molecule Construction
The inherent chirality and reactivity of (S)-2-((Methylsulfonyl)oxy)propanoic acid make it an ideal starting material for the construction of enantiomerically pure compounds. Its application as a chiral building block is multifaceted, enabling the synthesis of various important molecular scaffolds with high stereochemical fidelity.
Synthesis of Enantiopure α-Substituted Carboxylic Acids
One of the primary applications of this compound is in the synthesis of enantiopure α-substituted carboxylic acids. The mesyloxy group at the α-position is readily displaced by a variety of nucleophiles in a stereospecific SN2 reaction. This reaction proceeds with inversion of configuration, providing access to a diverse range of (R)-α-substituted carboxylic acids.
The general transformation involves the reaction of this compound with a suitable nucleophile, followed by removal of any protecting groups. The choice of nucleophile dictates the nature of the α-substituent, allowing for the introduction of alkyl, aryl, heteroaryl, and other functional groups.
| Nucleophile (Nu:⁻) | Resulting (R)-α-Substituted Carboxylic Acid |
| Organocuprates (R₂CuLi) | (R)-2-Alkylpropanoic acid |
| Grignard Reagents (RMgX) | (R)-2-Alkyl/Arylpropanoic acid |
| Arylboronic acids (ArB(OH)₂) | (R)-2-Arylpropanoic acid |
| Azide (B81097) (N₃⁻) | (R)-2-Azidopropanoic acid |
This methodology provides a reliable and efficient route to valuable chiral carboxylic acids, which are common structural motifs in many biologically active molecules.
Preparation of Chiral Alcohols, Amines, and Ethers via Stereospecific Transformations
The versatility of this compound extends to the synthesis of other important classes of chiral compounds, including alcohols, amines, and ethers. These transformations are also predicated on the stereospecific displacement of the mesylate group by appropriate nucleophiles.
Chiral Alcohols: Reduction of the carboxylic acid moiety of the α-substituted products to an alcohol provides access to a wide range of chiral secondary alcohols. Alternatively, direct reduction of the starting material can yield (S)-1,2-propanediol derivatives.
Chiral Amines: Nucleophilic attack by ammonia (B1221849), primary amines, or secondary amines on this compound, often after activation of the carboxylic acid, leads to the formation of chiral α-amino acids and their derivatives with inversion of stereochemistry.
Chiral Ethers: Alkoxides and phenoxides can serve as nucleophiles to displace the mesylate group, affording chiral α-alkoxy and α-aryloxy propanoic acids, which can be further elaborated.
| Nucleophile | Product Class |
| Hydride reagents (e.g., LiAlH₄) | Chiral Alcohols |
| Amines (RNH₂) | Chiral α-Amino acid derivatives |
| Alkoxides (RO⁻) | Chiral α-Alkoxypropanoic acids |
The stereochemical integrity of the starting material is maintained throughout these transformations, ensuring the production of enantiomerically pure products.
Annulation and Ring-Forming Reactions Incorporating the Chiral Unit
The bifunctional nature of this compound, possessing both an electrophilic center at the α-carbon and a carboxylic acid group, makes it a valuable component in annulation and ring-forming reactions. These reactions allow for the construction of chiral carbocyclic and heterocyclic frameworks.
For instance, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or an ester, which can then participate in intramolecular cyclization reactions. The α-carbon, activated by the mesylate group, can be attacked by an internal nucleophile, leading to the formation of a new ring. This strategy has been employed in the synthesis of chiral lactones, lactams, and other cyclic compounds. The stereochemistry of the newly formed ring is controlled by the chirality of the starting material.
Strategic Intermediate in the Total Synthesis of Natural Products
The total synthesis of natural products often requires the precise installation of multiple stereocenters. This compound serves as a crucial strategic intermediate in this context, providing a reliable method for introducing a key chiral fragment into a complex molecular architecture.
Case Studies Illustrating its Role in Stereocenter Introduction
While specific, publicly documented total syntheses explicitly detailing the use of "this compound" are not widespread, the utility of its parent compound, (S)-lactic acid, and its derivatives is well-established. The principle of using the mesylated form of (S)-lactic acid for stereospecific nucleophilic substitution is a cornerstone of chiral synthesis. For example, in the synthesis of complex polyketide natural products, fragments derived from lactic acid are often incorporated to set specific stereocenters. The mesylate provides the necessary reactivity to couple these chiral fragments with other parts of the molecule, ensuring the correct relative and absolute stereochemistry of the final product. The logic dictates that this compound would be employed in a similar fashion, serving as a readily available and highly reactive chiral synthon.
Precursor for Optically Active Ligands and Organocatalysts
The development of new chiral ligands and organocatalysts is a vibrant area of chemical research, driven by the need for efficient and selective methods for asymmetric synthesis. This compound can serve as a valuable precursor for the synthesis of such optically active molecules.
The carboxylic acid functionality can be readily modified to incorporate coordinating groups, such as phosphines, amines, or heterocycles, which are essential for metal-catalyzed asymmetric reactions. The chiral backbone provided by the propanoic acid scaffold can induce a chiral environment around the metal center, leading to high enantioselectivity in the catalyzed reaction.
Furthermore, the chiral framework of this compound can be incorporated into the structure of organocatalysts. For example, it can be used to synthesize chiral amines, amides, or ureas that can act as catalysts for a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The stereochemical information embedded in the catalyst is transferred to the products of the reaction, affording them in high enantiomeric purity.
Role in Medicinal Chemistry and Pharmaceutical Sciences Research
Intermediate in the Synthesis of Enantiomerically Pure Active Pharmaceutical Ingredients (APIs)
(S)-2-((Methylsulfonyl)oxy)propanoic acid is a pivotal chiral intermediate used in the asymmetric synthesis of various Active Pharmaceutical Ingredients (APIs). nih.govresearchgate.net The significance of using such a pre-defined chiral molecule lies in the ability to construct complex pharmaceuticals with a specific three-dimensional arrangement, which is often crucial for therapeutic efficacy. nih.govmdpi.com
The core utility of this compound stems from the methylsulfonyloxy (mesylate) group, which functions as an excellent leaving group in nucleophilic substitution reactions. This allows medicinal chemists to introduce a wide variety of functional groups at the chiral center with a high degree of stereochemical control. The reaction typically proceeds via an SN2 mechanism, which results in the inversion of the stereocenter, transforming the (S)-configuration of the starting material into an (R)-configuration in the product. This predictable stereochemical outcome is essential for building the correct enantiomer of a target API.
The pharmaceutical industry increasingly demands enantiomerically pure compounds due to regulatory guidelines that require the evaluation of each enantiomer for its specific pharmacological and toxicological profile. researchfloor.org Utilizing chiral building blocks like this compound from the outset of a synthetic route is an efficient strategy to meet these requirements, often proving more economical than resolving a racemic mixture at a later stage. mdpi.com
Table 1: Role as a Chiral Intermediate
| Feature | Description | Reference |
|---|---|---|
| Chiral Pool Synthesis | Derived from naturally occurring (S)-lactic acid, making it an accessible starting material for creating other chiral molecules. | N/A |
| Key Reactive Group | The methylsulfonyloxy (mesylate) group is an excellent leaving group. | N/A |
| Reaction Mechanism | Facilitates stereospecific SN2 reactions, leading to inversion of stereochemistry. | N/A |
| Application | Synthesis of single-enantiomer APIs, avoiding the need for chiral separation of the final product. | nih.govresearchfloor.org |
Design and Construction of Chiral Drug Candidates with Defined Stereochemistry
The principle of chirality is fundamental to drug design, as the biological systems in the human body—such as enzymes and receptors—are themselves chiral. mdpi.comlongdom.org Consequently, the two enantiomers of a chiral drug can exhibit vastly different pharmacological activities, potencies, and safety profiles. longdom.org The enantiomer that produces the desired therapeutic effect is termed the "eutomer," while the less active or potentially harmful one is the "distomer." mdpi.com
This compound provides a robust platform for the rational design and construction of these stereochemically pure drug candidates. By starting with this enantiomerically pure fragment, chemists can ensure that the subsequent synthetic steps build upon this defined stereochemistry, culminating in a final molecule with the correct spatial orientation for optimal interaction with its biological target.
This approach, known as asymmetric synthesis, is a cornerstone of modern pharmaceutical development. researchfloor.org It allows for the creation of novel chemical entities with a predictable three-dimensional structure, which is critical for structure-activity relationship (SAR) studies. These studies help in optimizing the drug's potency and selectivity while minimizing off-target effects. researchgate.net The use of building blocks like this compound is instrumental in this process, enabling the efficient and predictable synthesis of chiral drug candidates. nih.govresearchgate.net
Exploration of Stereospecificity in Drug Action and Metabolism Through Derivatives
Derivatives synthesized from this compound are crucial tools for investigating the stereospecificity of drug action and metabolism. By creating pairs of enantiomers (the (S)- and (R)-forms of a drug), researchers can systematically study how chirality influences the interaction with biological targets.
A classic example of stereospecific drug action is seen in the aryl propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. orientjchem.org For these drugs, the (S)-enantiomer is predominantly responsible for the anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active. longdom.orgorientjchem.org The synthesis of such enantiomerically pure NSAIDs can be achieved using chiral precursors.
Furthermore, drug metabolism can also be stereospecific. In some cases, the body can convert an inactive (R)-enantiomer into the active (S)-enantiomer. This metabolic inversion is observed with ibuprofen, where the (R)-form acts as a prodrug for the therapeutically active (S)-form. researchfloor.org In other cases, one enantiomer may be metabolized and cleared from the body at a different rate than the other, or they may be processed through different metabolic pathways, potentially leading to different side effects. Using derivatives from chiral synthons like this compound allows for detailed pharmacokinetic and pharmacodynamic studies of individual enantiomers.
Table 2: Examples of Chiral Drugs with Stereospecific Activity
| Drug | Eutomer (Active Enantiomer) | Therapeutic Action | Reference |
|---|---|---|---|
| Ibuprofen | (S)-Ibuprofen | Anti-inflammatory (COX inhibitor) | longdom.orgorientjchem.org |
| Naproxen | (S)-Naproxen | Anti-inflammatory (COX inhibitor) | google.com |
| Albuterol | (R)-Albuterol | Bronchodilator (β2-adrenergic agonist) | longdom.org |
| Levofloxacin | (S)-Ofloxacin | Antibacterial | researchfloor.org |
| Esomeprazole | (S)-Omeprazole | Proton pump inhibitor | researchfloor.org |
Application in Prodrug Strategies and Bioconjugation Chemistry
The structural features of this compound, particularly its carboxylic acid group, lend themselves to applications in prodrug design and bioconjugation. A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. This strategy is often employed to improve a drug's bioavailability, for instance, by increasing its lipophilicity to enhance absorption across cell membranes. nih.gov
The carboxylic acid moiety of this compound or its derivatives can be masked by converting it into an ester or an amide. nih.gov This modification can increase the molecule's ability to permeate cells. Once inside the cell or in the bloodstream, endogenous enzymes like esterases can cleave the promoiety, releasing the active carboxylic acid-containing drug. This approach has been successfully used to enhance the delivery of antiviral agents. nih.gov
In bioconjugation, the compound can serve as a linker to attach a drug molecule to a larger biological entity, such as a peptide or antibody. This creates a targeted delivery system where the biological molecule guides the drug to a specific site in the body, such as a tumor cell. The propanoic acid structure can be part of a biodegradable linker, designed to be stable in circulation but cleaved to release the drug upon reaching the target tissue.
Table 3: Components of Prodrug and Bioconjugation Systems
| Component | Function | Example | Reference |
|---|---|---|---|
| Parent Drug | The therapeutically active molecule, often containing a polar group like a carboxylic acid. | Antiviral nucleoside phosphonates | nih.gov |
| Promoety / Linker | A chemical group attached to the drug to alter its physicochemical properties (e.g., lipophilicity). | Ester or amide groups masking a carboxylic acid. | nih.gov |
| Targeting Moiety | A biomolecule that directs the conjugate to a specific biological location. | Peptides, antibodies | N/A |
| Cleavage Mechanism | The biological process (e.g., enzymatic hydrolysis) that releases the active drug from the prodrug or conjugate. | Action of esterases in the blood or target tissue. | N/A |
Advanced Analytical and Spectroscopic Characterization for Research Purposes
Determination of Enantiomeric Excess and Optical Purity
Ensuring the enantiomeric purity of "(S)-2-((Methylsulfonyl)oxy)propanoic acid" is critical for its use in stereospecific applications. Enantiomeric excess (e.e.) is a measure of this purity and is determined using specialized analytical methods capable of distinguishing between enantiomers.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving enantiomers and quantifying the enantiomeric excess of chiral compounds. nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For propanoic acid derivatives, polysaccharide-based CSPs are often effective. mdpi.com The sample containing the enantiomeric mixture is passed through the column, and the differential interaction with the CSP allows for their separation. The separated enantiomers are then detected, typically by UV absorbance, and the area under each peak in the resulting chromatogram is integrated to determine their relative amounts.
The enantiomeric excess is calculated using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100
Where [S] and [R] are the concentrations (or peak areas) of the (S) and (R) enantiomers, respectively.
Table 1: Illustrative Chiral HPLC Data for the Separation of (S)- and (R)-2-((Methylsulfonyl)oxy)propanoic acid
| Parameter | Value |
| Chromatographic Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This data is representative and illustrates a typical separation.
NMR with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents. libretexts.org CSRs are typically lanthanide complexes that can reversibly bind to the analyte. When the chiral reagent complexes with the enantiomers of "this compound," it forms transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, resulting in separate, distinguishable signals (anisochronous shifts) in the NMR spectrum for the two enantiomers. libretexts.orgfordham.edu By integrating the signals corresponding to each enantiomer, their ratio and the enantiomeric excess can be accurately calculated.
High-Resolution Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates
When "this compound" is used in a chemical reaction, high-resolution spectroscopic methods are essential for identifying the structures of intermediates and final products, confirming that the desired transformation has occurred.
2D NMR Spectroscopy
While one-dimensional (1D) NMR provides basic structural information, two-dimensional (2D) NMR experiments are powerful tools for unambiguous structural elucidation. docbrown.info For a reaction product derived from "this compound," techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are on adjacent carbons. For instance, it would show a correlation between the methine proton at C2 and the methyl protons at C3 of the propanoic acid backbone.
HSQC: Correlates directly bonded proton-carbon pairs (¹H-¹³C), allowing for the definitive assignment of proton signals to their attached carbon atoms.
HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying connectivity across quaternary carbons or heteroatoms, for example, showing a correlation from the methyl protons of the methylsulfonyl group to the sulfur-bound carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C1 (COOH) | ~11-12 | ~175 | H2 → C1, C3 |
| C2 (CH) | ~5.1 | ~75 | H3 → C2 |
| C3 (CH₃) | ~1.6 | ~18 | H2 → C3 |
| S-CH₃ | ~3.1 | ~40 | H(S-CH₃) → C(S) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. uni.lu This technique is invaluable for confirming the identity of reaction products and intermediates. By comparing the experimentally measured exact mass with the calculated mass for a proposed structure, the elemental composition can be confirmed with high confidence. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure.
X-ray Crystallography for Absolute Configuration Assignment and Solid-State Conformational Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net It provides unambiguous proof of connectivity, conformation, and, crucially for chiral molecules, the absolute configuration.
To perform this analysis, a suitable single crystal of the compound or a derivative must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density of the molecule. For chiral molecules like "this compound," anomalous dispersion effects can be used to determine the absolute stereochemistry. nih.gov The Flack parameter, which is calculated from the diffraction data, is a key indicator: a value close to zero for a given configuration confirms that the assignment is correct.
Beyond absolute configuration, this technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. This information can be critical for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.gov
Table 3: Representative Crystallographic Data Obtainable for a Chiral Organic Molecule
| Parameter | Description | Example Data |
| Crystal System | The geometric shape of the unit cell. | Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ (a common chiral space group) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=5.1, b=10.2, c=12.5; α=β=γ=90° |
| Flack Parameter | A value used to confirm absolute configuration. | 0.02(3) |
| R-factor | An indicator of the quality of the structural model. | < 0.05 |
This data is hypothetical and serves to illustrate the type of information generated from an X-ray crystallography experiment.
Computational and Theoretical Studies on S 2 Methylsulfonyl Oxy Propanoic Acid and Its Reactivity
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. nih.gov For (S)-2-((Methylsulfonyl)oxy)propanoic acid, these calculations can elucidate the mechanisms of reactions such as nucleophilic substitution at the chiral center or esterification of the carboxylic acid group.
For instance, in a nucleophilic substitution (SN2) reaction where a nucleophile attacks the stereogenic carbon, DFT calculations can model the backside attack, the trigonal-bipyramidal transition state, and the resulting inversion of stereochemistry. vu.nl The analysis of the electronic structure and atomic charges during this process provides a detailed picture of bond-making and bond-breaking events.
Below is a hypothetical data table illustrating the type of results obtained from a DFT study on the hydrolysis of this compound.
| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Reactants | (S)-2-((MsO)oxy)propanoic acid + H₂O | 0.00 | 0.00 |
| Transition State (TS) | Pentacoordinate carbon center | +22.5 | +24.1 |
| Products | (R)-Lactic acid + Methanesulfonic acid | -15.8 | -14.5 |
Molecular Dynamics Simulations to Investigate Conformation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and its non-covalent interactions with solvent molecules, which govern its solubility and reactivity in different media. ethz.ch
In a typical MD simulation, the molecule is placed in a periodic box filled with explicit solvent molecules (e.g., water or an organic solvent). mdpi.com The interactions between all atoms are described by a force field, such as OPLS-AA or COMPASS, which is a set of parameters and equations that calculate the potential energy of the system. acs.org By solving Newton's equations of motion, the simulation tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds. nih.gov
Analysis of these trajectories reveals how the molecule explores different conformations, how it forms hydrogen bonds with surrounding solvent molecules via its carboxyl and sulfonyl oxygen atoms, and how solvent molecules arrange themselves into solvation shells. nih.gov Tools like the radial distribution function (RDF) can be used to quantify the structure of these solvation shells. Such simulations are crucial for understanding how the solvent environment influences the molecule's preferred shape and its interactions with potential reactants. researchgate.net
| Functional Group | Interaction Type | Solvent | Average H-Bond Count | First Solvation Shell Peak (RDF, Å) |
|---|---|---|---|---|
| Carboxyl (-COOH) | H-bond donor/acceptor | Water | 3.1 | 2.8 |
| Sulfonyl (-SO₂-) | H-bond acceptor | Water | 2.5 | 3.2 |
| Ester Oxygen (-O-) | H-bond acceptor | Water | 0.8 | 3.5 |
Prediction of Stereoselectivity and Enantiomeric Ratios in New Reactions
A key challenge in organic synthesis is controlling the stereochemical outcome of reactions. Computational chemistry offers predictive models to estimate the stereoselectivity and enantiomeric ratios before a reaction is attempted in the lab. chiralpedia.comarxiv.org This is particularly relevant for reactions involving the chiral center of this compound.
The stereochemical outcome is determined by the relative activation free energies (ΔΔG‡) of the competing transition states that lead to the different stereoisomers. nih.gov By accurately calculating the energies of the diastereomeric transition states using quantum mechanical methods, one can predict which product will be favored. acs.org According to transition state theory, the ratio of the two products is exponentially related to this energy difference.
For example, if a nucleophilic attack on the chiral center can proceed through two different transition states, TS-R (leading to the R-product) and TS-S (leading to the S-product), their relative Gibbs free energies are calculated. A lower energy for TS-R would imply that the R-product is formed faster and will be the major product. rsc.org In recent years, machine learning models, trained on datasets of experimental and calculated reaction outcomes, have also emerged as a powerful tool for predicting enantioselectivity with high accuracy. arxiv.orgutexas.edu
| Transition State | Product Stereoisomer | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio | Predicted Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| TS-1 | (R,R)-Product | 18.2 | 95 : 5 | 90% |
| TS-2 | (R,S)-Product | 20.0 |
Conformational Analysis and Energy Landscape Mapping
This process typically begins with a systematic or stochastic search of the conformational space to generate a wide range of possible structures. Each of these structures is then subjected to geometry optimization using quantum chemical methods to find the nearest local energy minimum. acs.org The relative energies of these optimized conformers are then calculated with high accuracy to determine their populations at a given temperature according to the Boltzmann distribution.
The resulting potential energy surface can be visualized as a landscape with valleys corresponding to stable conformers and mountain passes corresponding to the transition states between them. acs.org Understanding this landscape is crucial, as the reactivity and spectroscopic properties of the molecule are an average over the entire conformational ensemble, though often dominated by the lowest-energy conformers. nih.gov This analysis reveals the most likely shapes the molecule will adopt in solution, which directly impacts how it interacts with other molecules, such as enzymes or chiral catalysts.
| Conformer ID | Dihedral Angle τ1 (O-C-C=O) | Dihedral Angle τ2 (C-O-S-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|---|
| Conf-1 | 0.00 | 65.2 | ||
| Conf-2 | 0.55 | 24.1 | ||
| Conf-3 | 1.30 | 8.5 | ||
| Conf-4 | 2.10 | 2.2 |
Future Directions and Emerging Research Opportunities
Development of More Sustainable and Green Chemistry Approaches for its Synthesis and Utilization
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. chiralpedia.com For (S)-2-((Methylsulfonyl)oxy)propanoic acid, future research will likely focus on several key areas to improve its sustainability profile.
Greener Synthetic Routes: Traditional methods for the synthesis of sulfonate esters, including mesylates, often involve the use of hazardous reagents and solvents. organic-chemistry.org Future efforts will be directed towards developing eco-friendly protocols that minimize waste and avoid toxic substances. mdpi.com This includes the use of greener solvents, such as water or bio-derived solvents, and replacing hazardous reagents with more benign alternatives. scilit.com Research into chromatography-free purification methods is also crucial to reduce solvent consumption and waste generation. organic-chemistry.org
Biocatalysis: A significant area of opportunity lies in the application of biocatalysis. nih.gov Enzymes offer high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation. jocpr.comacs.org Future research could explore enzymatic routes for both the synthesis of the (S)-lactic acid precursor and its subsequent mesylation. For instance, fermentation processes for producing enantiomerically pure lactic acid are well-established, and enzymatic esterification and subsequent transformations could offer a more sustainable pathway to the final product. nih.gov The use of whole-cell biocatalysts for transformations of lactic acid derivatives is an emerging area with significant potential. nih.gov
Atom Economy: Improving the atom economy of the synthesis is another critical goal. chiralpedia.com This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic approaches that minimize the use of stoichiometric reagents will be central to achieving this.
Sustainable Feedstocks: The foundation of this compound in (S)-lactic acid already provides a strong starting point, as lactic acid can be readily produced from the fermentation of sugars derived from renewable biomass. nih.govnih.gov Future research will continue to optimize these fermentation and conversion processes to enhance efficiency and reduce their environmental footprint.
Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches
| Feature | Conventional Synthesis | Future Green Approaches |
|---|---|---|
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, bio-solvents, supercritical CO₂, solvent-free conditions jocpr.commdpi.com |
| Reagents | Stoichiometric amounts of potentially hazardous bases | Catalytic amounts of recyclable catalysts, biocatalysts (enzymes) nih.gov |
| Purification | Column chromatography | Crystallization, extraction with green solvents, chromatography-free methods organic-chemistry.org |
| Energy | Often requires heating or cooling | Reactions at ambient temperature and pressure acs.org |
| Feedstock | Petrochemical-based or less optimized bio-routes | Highly efficient fermentation from renewable biomass nih.govnih.gov |
Exploration of Novel Catalytic Transformations Mediated by the Compound or its Derivatives
Beyond its role as a chiral building block, this compound and its derivatives hold potential as mediators or catalysts in novel chemical transformations.
Organocatalysis: The development of small organic molecules as catalysts (organocatalysts) is a rapidly growing field. The chiral scaffold of this compound could be elaborated into novel organocatalysts for asymmetric reactions. By incorporating functionalities capable of activating substrates through hydrogen bonding, ionic interactions, or covalent catalysis, new catalysts could be designed for a range of transformations, such as aldol (B89426) reactions, Michael additions, and cycloadditions.
Chiral Leaving Group Strategies: The mesylate group is an excellent leaving group. In certain reactions, the chirality of the molecule to which the leaving group is attached can influence the stereochemical outcome of the reaction. Research could explore the use of this compound in reactions where the chiral leaving group actively participates in the stereochemistry-determining step, leading to novel methods for asymmetric synthesis.
Transition Metal Catalysis: The carboxylic acid functionality of the molecule can be used as a ligand to coordinate with transition metals. This could lead to the development of novel chiral metal catalysts. By synthesizing derivatives where the carboxylate binds to a metal center, it may be possible to create catalysts for asymmetric hydrogenation, oxidation, or cross-coupling reactions. The stereochemical information embedded in the backbone of the ligand could effectively control the enantioselectivity of the catalyzed reaction.
Table 2: Potential Catalytic Applications
| Catalysis Type | Potential Role of this compound Derivatives | Example Reaction Types |
|---|---|---|
| Organocatalysis | As a chiral scaffold for new catalysts | Asymmetric aldol reactions, Michael additions, Diels-Alder reactions |
| Chiral Leaving Group | Influencing stereochemistry during nucleophilic substitution | Asymmetric synthesis of ethers, amines, and other functional groups |
| Transition Metal Catalysis | As a chiral ligand for metal centers | Asymmetric hydrogenation, oxidation, and carbon-carbon bond formation |
Expansion of its Applications in Materials Science, Polymer Chemistry, and Supramolecular Assemblies
The unique structural features of this compound make it an attractive candidate for the development of advanced materials.
Polymer Chemistry: Chiral polymers often exhibit unique properties, such as the ability to recognize other chiral molecules or to self-assemble into helical structures. This compound can serve as a monomer or a chiral initiator for the synthesis of novel biodegradable and functional polymers. For example, it could be used to create polyesters or polyamides with defined stereochemistry, leading to materials with tailored physical properties, such as thermal stability, crystallinity, and degradation rates. Its precursor, lactic acid, is the monomer for polylactic acid (PLA), a widely used biodegradable polymer. nih.gov Derivatives of lactic acid could be used to modify PLA or create entirely new classes of sustainable polymers.
Materials Science: The chirality of the molecule can be exploited to create materials with specific optical or electronic properties. For instance, it could be incorporated into liquid crystals, nonlinear optical materials, or chiral metal-organic frameworks (MOFs). These materials could find applications in displays, optical switching, and enantioselective separations.
Supramolecular Assemblies: The ability of molecules to self-assemble into larger, ordered structures is the basis of supramolecular chemistry. The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, which can drive the formation of supramolecular assemblies such as gels, fibers, or vesicles. The chirality of the molecule would be expected to impart a twist to these assemblies, leading to the formation of helical structures with potential applications in chiral sensing, catalysis, and biomaterials.
Integration into Automated Synthesis Platforms and Continuous Flow Chemistry Processes
The modernization of chemical synthesis increasingly relies on automation and continuous flow technologies to improve efficiency, reproducibility, and safety.
Automated Synthesis: Automated synthesis platforms allow for the rapid preparation and screening of libraries of compounds. Integrating the synthesis and use of this compound into these platforms would enable the high-throughput synthesis of chiral molecules for drug discovery and materials science research. laxai.com This would accelerate the discovery of new compounds with desired properties.
Continuous Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including better temperature control, improved safety for handling reactive intermediates, and the potential for straightforward scaling up. chiralpedia.com Developing a continuous flow process for the synthesis of this compound would make its production more efficient and scalable. Furthermore, its use as a building block in multi-step flow syntheses would allow for the streamlined production of complex chiral molecules without the need for isolating intermediates. This approach is particularly well-suited for reactions involving reactive mesylates, as the hazardous intermediates can be generated and consumed in a closed system.
Table 3: Advantages of Integrating this compound in Modern Synthesis Technologies
| Technology | Key Advantages | Potential Impact |
|---|---|---|
| Automated Synthesis | High-throughput preparation of derivatives; rapid screening. | Accelerated discovery of new drugs and materials. |
| Continuous Flow Chemistry | Enhanced safety, better process control, easy scalability, process intensification. chiralpedia.com | More efficient, safer, and scalable production of the compound and its downstream products. |
Q & A
Q. What are the recommended methods for synthesizing (S)-2-((methylsulfonyl)oxy)propanoic acid with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves stereoselective sulfonylation of (S)-2-hydroxypropanoic acid derivatives. A common approach is to react (S)-2-hydroxypropanoic acid with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. To ensure enantiomeric purity, chiral auxiliaries or catalysts (e.g., organocatalysts) can be employed during the esterification step. Post-synthesis purification via chiral HPLC or recrystallization using optically active solvents (e.g., ethanol/water mixtures) is critical .
Q. How can researchers characterize the purity and stereochemical configuration of this compound?
- Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Compare retention times against known standards.
- Stereochemical Confirmation : Employ polarimetry to measure optical rotation ([α]D) and compare with literature values. For definitive confirmation, single-crystal X-ray diffraction or NMR spectroscopy (e.g., - and -NMR with chiral shift reagents) is recommended .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Exposure Control : Use fume hoods for all synthetic steps to minimize inhalation risks. Monitor airborne concentrations with real-time sensors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, use a P95 respirator.
- Emergency Measures : Immediate eye wash (15+ minutes with saline solution) and skin decontamination (soap/water) are mandatory. Store spill kits containing neutralizing agents (e.g., sodium bicarbonate) nearby .
Advanced Research Questions
Q. How does the methylsulfonyloxy group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C and 40°C. The methylsulfonyloxy group is prone to hydrolysis under alkaline conditions (pH > 10), forming sulfonic acid byproducts.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store the compound at –20°C in inert atmospheres to prevent moisture-induced degradation .
Q. What strategies are effective for resolving racemic mixtures of this compound during synthesis?
- Methodological Answer :
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer.
- Chiral Chromatography : Employ simulated moving bed (SMB) chromatography with cellulose-based chiral stationary phases.
- Diastereomeric Salt Formation : React the racemate with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomers, which are then separated via fractional crystallization .
Q. How can researchers investigate the compound’s role in enzyme inhibition or drug-target interactions?
- Methodological Answer :
- In Vitro Assays : Perform fluorescence polarization assays using recombinant enzymes (e.g., proteases or kinases) to measure IC values.
- Molecular Docking : Use software like AutoDock Vina to model interactions between the methylsulfonyloxy group and active-site residues (e.g., hydrogen bonding with catalytic serine).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate target engagement .
Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Detect sulfonic acid derivatives or unreacted precursors at ppm levels. Use electrospray ionization (ESI) in negative ion mode.
- NMR Spectroscopy : -NMR (if fluorinated impurities are present) or -NMR with suppression techniques to identify low-abundance species.
- Headspace GC-MS : Monitor volatile byproducts (e.g., methyl sulfonic acid) formed during synthesis .
Contradictions and Validation
- Synthesis Yield Discrepancies : Literature reports varying yields (40–85%) depending on the base used (e.g., triethylamine vs. pyridine). Cross-validate by repeating syntheses with controlled moisture levels and inert atmospheres .
- Chiral Purity Conflicts : Discrepancies in optical rotation values may arise from solvent polarity or temperature. Always report experimental conditions (e.g., solvent, λ, temperature) alongside [α]D measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
